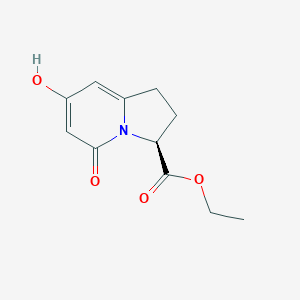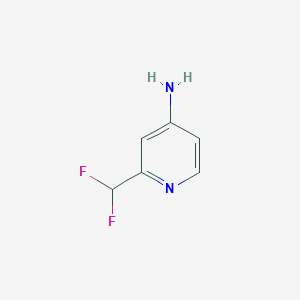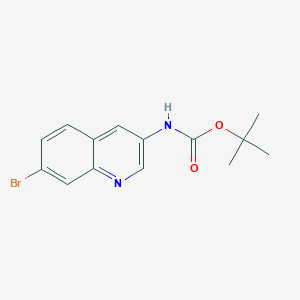![molecular formula C8H13NO5 B3028053 2-Oxa-6-azaspiro[3.4]octane hemioxalate CAS No. 1523570-96-8](/img/structure/B3028053.png)
2-Oxa-6-azaspiro[3.4]octane hemioxalate
概要
説明
2-Oxa-6-azaspiro[34]octane hemioxalate is a chemical compound with the molecular formula C8H13NO5 It is a spiro compound, meaning it contains a bicyclic structure with a single atom common to both rings
作用機序
Target of Action
2-Oxa-6-azaspiro[3.4]octane Hemioxalate is primarily used as a reactant in the preparation of aminopyridine derivatives . These derivatives are known to act as inhibitors of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The exact mode of action of 2-Oxa-6-azaspiro[3Given its use in the synthesis of aminopyridine derivatives, it can be inferred that it may interact with its targets (pi3ks) by inhibiting their activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Ks by aminopyridine derivatives can affect several downstream pathways, including the Akt/mTOR pathway, which is involved in cell cycle progression and survival. This can lead to reduced cell proliferation and increased cell death, making these compounds potential candidates for cancer therapy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific aminopyridine derivative that it is used to synthesize. Generally, PI3K inhibitors can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .
生化学分析
Biochemical Properties
2-Oxa-6-azaspiro[3.4]octane hemioxalate plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit EGFR inhibitory activities . The nature of these interactions typically involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its inhibitory effect on EGFR can lead to alterations in downstream signaling pathways, which in turn can affect cell proliferation, differentiation, and survival. Additionally, changes in gene expression and metabolic fluxes are observed in cells treated with this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an inhibitor of EGFR by binding to its active site, thereby preventing the receptor from interacting with its natural ligands. This inhibition leads to a cascade of downstream effects, including the suppression of signaling pathways that promote cell growth and survival. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable at room temperature, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibitory effects on cellular processes, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits significant inhibitory effects on EGFR activity without causing adverse effects. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism primarily involves its conversion into inactive metabolites through enzymatic reactions. These metabolic pathways can influence the compound’s efficacy and duration of action by modulating its concentration and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, where it exerts its inhibitory effects on EGFR and other biomolecules. The distribution of this compound within tissues is also influenced by its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is often directed to specific compartments or organelles within the cell, such as the nucleus or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s ability to interact with its target biomolecules and modulate cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane hemioxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
2-Oxa-6-azaspiro[3.4]octane hemioxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with a similar structure but different ring sizes.
2-Oxa-6-azaspiro[4.4]nonane: A larger spiro compound with additional carbon atoms in the rings.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane hemioxalate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spiro structure. This gives it distinct chemical and biological properties compared to other spiro compounds .
特性
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVFFJHSWBTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)


![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)




![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
